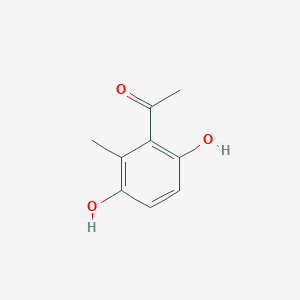
1-(3,6-Dihydroxy-2-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dihydroxy-2-methylphenyl)ethanone, also known as acetovanillone, is a natural compound found in various plants, including vanilla beans. It has gained attention in the scientific community due to its potential therapeutic properties and its ability to act as a precursor for the synthesis of other compounds.
Wirkmechanismus
Acetovanillone exerts its therapeutic effects through various mechanisms of action, including scavenging free radicals, inhibiting enzymes involved in the formation of AGEs, inducing apoptosis in cancer cells, and disrupting bacterial cell membranes.
Biochemische Und Physiologische Effekte
Acetovanillone has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, lowering blood glucose levels, and inhibiting the growth of pathogenic bacteria. It has also been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Acetovanillone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, its low solubility in water and limited stability may pose challenges for its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene. One area of interest is the development of novel synthetic routes to improve the yield and purity of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene. Another area of research is the investigation of its potential as a natural preservative in food and cosmetic products. Furthermore, the development of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene-based drugs for the treatment of various diseases, such as diabetes and cancer, is an exciting area of research.
Synthesemethoden
Acetovanillone can be synthesized through the oxidation of 3,4-dimethoxytoluene using various oxidizing agents, such as manganese dioxide, potassium permanganate, or chromium trioxide. The yield of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
Acetovanillone has been studied for its potential therapeutic properties, including its antioxidant, antimicrobial, and anticancer activities. It has also been investigated for its ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of various chronic diseases, such as diabetes, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
176177-16-5 |
|---|---|
Produktname |
1-(3,6-Dihydroxy-2-methylphenyl)ethanone |
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
1-(3,6-dihydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h3-4,11-12H,1-2H3 |
InChI-Schlüssel |
VWYLDCOIBCMQPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C(=O)C)O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1C(=O)C)O)O |
Synonyme |
Ethanone, 1-(3,6-dihydroxy-2-methylphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



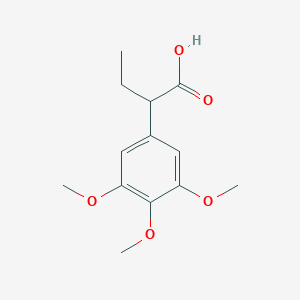
![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)
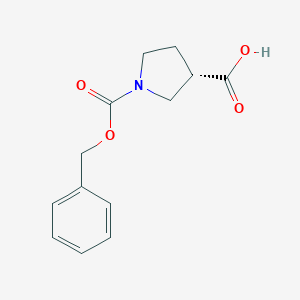
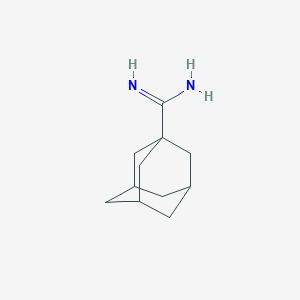
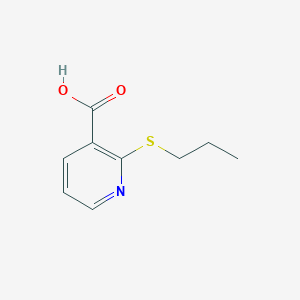
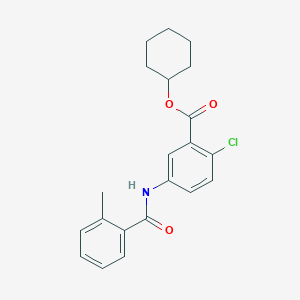
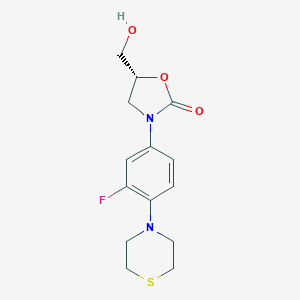
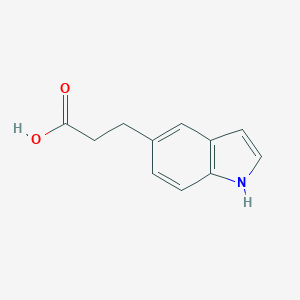
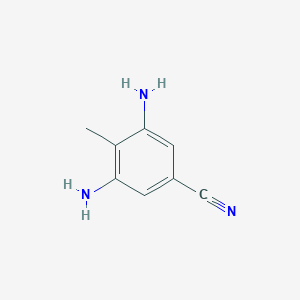
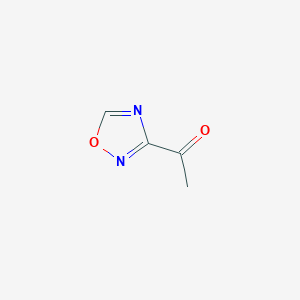
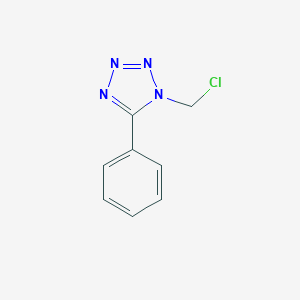
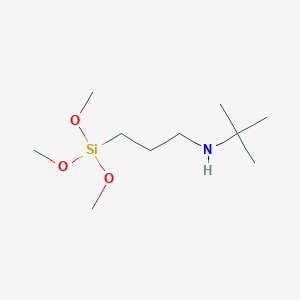
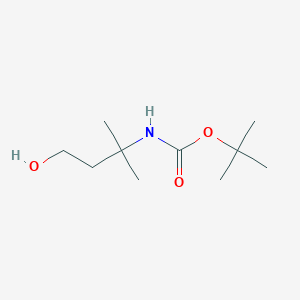
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)